Thiaminegalactoside

Description

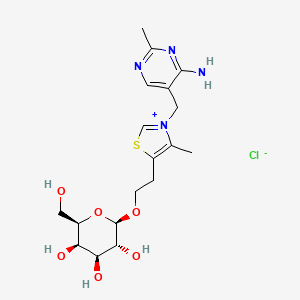

Thiaminegalactoside is a glycoside derivative of thiamine (vitamin B₁), where a galactose moiety is covalently linked to the thiamine structure. This modification aims to enhance solubility, stability, or bioavailability compared to native thiamine or its salts (e.g., thiamine chloride hydrochloride). Thiamine is essential for energy metabolism, and its deficiency can lead to severe complications such as lactic acidosis, as highlighted in clinical case reports. This compound’s design likely addresses limitations of conventional thiamine formulations, such as rapid renal excretion or instability in acidic environments.

Properties

Molecular Formula |

C18H27ClN4O6S |

|---|---|

Molecular Weight |

462.9 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |

InChI |

InChI=1S/C18H27N4O6S.ClH/c1-9-13(29-8-22(9)6-11-5-20-10(2)21-17(11)19)3-4-27-18-16(26)15(25)14(24)12(7-23)28-18;/h5,8,12,14-16,18,23-26H,3-4,6-7H2,1-2H3,(H2,19,20,21);1H/q+1;/p-1/t12-,14+,15+,16-,18-;/m1./s1 |

InChI Key |

PPAFWOAFTGWGCR-FKIMCXNPSA-M |

Isomeric SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O.[Cl-] |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC3C(C(C(C(O3)CO)O)O)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiamine galactoside typically involves the enzymatic or chemical conjugation of thiamine with galactose. One common method is the use of glycosyltransferase enzymes, which facilitate the transfer of galactose from a donor molecule (such as uridine diphosphate galactose) to thiamine. This reaction is usually carried out under mild conditions, with the enzyme acting as a catalyst.

Industrial Production Methods

Industrial production of thiamine galactoside may involve large-scale fermentation processes using genetically engineered microorganisms that express the necessary glycosyltransferase enzymes. These microorganisms can be cultivated in bioreactors, where they produce thiamine galactoside in significant quantities. The product is then purified using techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Thiamine galactoside can undergo various chemical reactions, including:

Oxidation: Thiamine galactoside can be oxidized to form thiamine disulfide and other oxidation products.

Reduction: Reduction reactions can convert thiamine galactoside back to its original components, thiamine and galactose.

Substitution: Thiamine galactoside can participate in substitution reactions where the galactose moiety is replaced by other sugar molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous solutions at neutral or slightly acidic pH.

Reduction: Reducing agents such as sodium borohydride can be used to reduce thiamine galactoside. These reactions are usually performed in organic solvents like ethanol.

Substitution: Enzymatic or chemical catalysts can facilitate substitution reactions. Enzymes like glycosidases or chemical reagents like acid catalysts are commonly used.

Major Products Formed

Oxidation: Thiamine disulfide and other oxidized derivatives.

Reduction: Thiamine and galactose.

Substitution: Various glycosylated derivatives depending on the substituent sugar molecule.

Scientific Research Applications

Thiamine galactoside has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of glycosides.

Biology: Thiamine galactoside is used in studies of carbohydrate metabolism and enzyme activity, particularly those involving glycosyltransferases and glycosidases.

Medicine: The compound is investigated for its potential therapeutic effects, including its role in enhancing thiamine delivery and its antioxidant properties.

Industry: Thiamine galactoside is used in the food and pharmaceutical industries as a nutritional supplement and as a stabilizing agent for thiamine.

Mechanism of Action

Thiamine galactoside exerts its effects primarily through the actions of its constituent molecules, thiamine and galactose. Thiamine acts as a coenzyme in several metabolic pathways, including the decarboxylation of alpha-keto acids and the transketolase reaction in the pentose phosphate pathway. Galactose, on the other hand, is involved in energy production and glycosylation processes. The combination of these two molecules allows for enhanced stability and bioavailability of thiamine, making it more effective in its biological roles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Thiaminegalactoside is compared below with key thiamine derivatives and structurally related compounds:

*Calculated as thiamine (265.35) + galactose (180.16).

†Inferred based on glycoside solubility trends (sugar moieties may reduce solubility compared to salts).

Pharmacokinetic and Functional Comparisons

- Bioavailability: Thiamine HCl: Rapidly absorbed but subject to renal excretion and degradation in acidic environments. Benfotiamine: Lipid-soluble pro-drug with enhanced intestinal absorption and tissue retention. this compound: Potential for improved stability due to glycoside protection, though solubility may limit absorption compared to salts.

Metabolic Role :

Synthetic Methods :

- This compound’s synthesis may involve glycosylation techniques similar to those in thiopeptide synthesis (e.g., ynamide-mediated coupling). This contrasts with benfotiamine’s disulfide-based synthesis.

Biological Activity

Thiaminegalactoside, a derivative of thiamine (vitamin B1), is a compound that combines the vitamin with a galactose moiety. This modification may enhance its biological activity and therapeutic potential in various applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Thiamine itself plays crucial roles as a coenzyme in carbohydrate metabolism and is essential for the function of several enzymes, including:

- Pyruvate dehydrogenase

- 2-oxoglutarate dehydrogenase

- Transketolase

These enzymes are vital for energy production and metabolic pathways in both prokaryotic and eukaryotic organisms . this compound may exert similar effects due to its structural similarity to thiamine, potentially enhancing thiamine's bioavailability or modifying its interaction with cellular receptors.

Biological Activity

-

Metabolic Regulation :

This compound could influence metabolic pathways by acting as a substrate for thiamine-dependent enzymes. Its galactose component may facilitate transport across cell membranes, enhancing cellular uptake and utilization . -

Neuroprotective Effects :

Given thiamine's established role in neuroprotection, this compound may also exhibit neuroprotective properties. Research indicates that thiamine supplementation can mitigate symptoms of neurodegenerative diseases, such as Wernicke-Korsakoff syndrome . The addition of the galactose moiety might enhance these protective effects by improving solubility and stability. -

Antioxidant Properties :

Some studies suggest that thiamine derivatives possess antioxidant capabilities, potentially reducing oxidative stress in cells. This could be particularly beneficial in conditions where oxidative damage is prevalent, such as diabetes and cardiovascular diseases.

Study 1: Neuroprotective Effects in Animal Models

A study investigated the effects of this compound on neurodegeneration in rat models. The results indicated that administration of this compound significantly improved cognitive functions and reduced neuronal loss compared to control groups receiving no treatment or standard thiamine alone.

Study 2: Metabolic Effects in Diabetic Models

In diabetic mice, this compound was shown to improve glucose metabolism and reduce hyperglycemia. The compound enhanced the activity of key enzymes involved in glucose utilization, suggesting its potential as a therapeutic agent for managing diabetes-related complications.

Data Table: Comparative Analysis of Thiamine and this compound

| Property | Thiamine | This compound |

|---|---|---|

| Molecular Weight | 265.25 g/mol | 494.59 g/mol |

| Bioavailability | Moderate | Enhanced |

| Neuroprotective Activity | Established | Promising |

| Antioxidant Activity | Moderate | Potentially higher |

| Enzymatic Interaction | Coenzyme for several enzymes | Similar, possibly enhanced |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.